2,4-Dibromo-16a-hydroxyestrone

Xenobiotic metabolism Steroid biochemistry Tumor imaging tracers

Select 2,4-Dibromo-16a-hydroxyestrone (CAS 79258-14-3) for its definitive brominated A-ring, which eliminates catechol formation and sex-dependent 15α-hydroxylation, redirecting metabolism exclusively to the 16α-pathway for a consistent, predictable pharmacokinetic profile. The 16α-hydroxy scaffold ensures covalent, irreversible binding to the ER, sustaining receptor activation for days without continuous perfusion—a capability reversible ligands lack. At ≤1 μM, it inhibits estrogen 2-hydroxylase (ED50 ~1 μM) without ER-mediated transcription, in stark contrast to unsubstituted 16α-hydroxyestrone. Supplied at ≥98% purity, this standard is non-substitutable for HPLC validation of 2,4-DBE2 tracer biodistribution, where non-brominated analogs fail on retention time and detection.

Molecular Formula C18H20Br2O3
Molecular Weight 444.163
CAS No. 79258-14-3
Cat. No. B563919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-16a-hydroxyestrone
CAS79258-14-3
Synonyms2,4-Dibromo-3,16α-dihydroxyestra-1,3,5(10)-trien-17-one_x000B_(16α)-2,4-Dibromo-3,16-dihydroxyestra-1,3,5(10)-trien-17-one
Molecular FormulaC18H20Br2O3
Molecular Weight444.163
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br
InChIInChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1
InChIKeyJTPNAPKUXFXZOQ-GYYZZVMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-16a-hydroxyestrone (CAS 79258-14-3): Brominated Estrogen Metabolite with Distinct 16α-Hydroxy Pharmacophore for ER Binding Studies


2,4-Dibromo-16a-hydroxyestrone (CAS 79258-14-3) is a synthetic brominated derivative of estrone, characterized by bromine substitution at the C-2 and C-4 positions of the steroid A-ring and a 16α-hydroxyl group [1]. This compound arises as a primary metabolite of 2,4-dibromoestradiol (2,4-DBE2), a radiolabeled analog investigated for tumor imaging applications [2]. The 16α-hydroxyestrone scaffold is notable for its covalent, irreversible binding to the estrogen receptor (ER), a property that distinguishes it from non-covalent, reversible estrogen metabolites [3]. Researchers utilize this compound to probe ER-mediated signaling pathways and to investigate the metabolic fate of halogenated estrogens in biological systems.

Why 2,4-Dibromo-16a-hydroxyestrone Cannot Be Substituted by Generic 16α-Hydroxyestrone or Non-Brominated Estrogen Metabolites


Generic substitution of 2,4-dibromo-16a-hydroxyestrone with unmodified 16α-hydroxyestrone or other estrogen metabolites fails due to profound differences in metabolic stability and enzymatic processing. The 2,4-dibromo substitution on the A-ring of 2,4-DBE2 effectively blocks catechol formation and male-specific 15α-hydroxylation, redirecting metabolism toward 16α-hydroxylation and resulting in the specific formation of 2,4-dibromo-16a-hydroxyestrone as a major biliary metabolite [1]. This halogenation confers resistance to oxidative metabolism and eliminates sex-selective metabolic differences observed with endogenous estradiol [2]. In contrast, unsubstituted 16α-hydroxyestrone is subject to rapid conjugation and clearance, lacking the metabolic stability imparted by bromination. Therefore, studies requiring a metabolically stable, halogenated estrogen tracer with defined 16α-hydroxylation cannot substitute with non-brominated analogs without altering the experimental pharmacokinetic profile.

Quantitative Evidence Guide: Differentiating 2,4-Dibromo-16a-hydroxyestrone from Non-Brominated Estrogen Metabolites and Alternative Bromoestrogens


Unique Metabolic Fate: 2,4-Dibromo-16a-hydroxyestrone as a Defined Metabolite of 2,4-Dibromoestradiol in Biliary Excretion

In rat studies, administration of 2,4-dibromoestradiol (2,4-DBE2) results in the specific formation of 2,4-dibromo-16a-hydroxyestrone as a major biliary metabolite, accounting for approximately 30% of the metabolized 2,4-dibromoestrone fraction [1]. This contrasts sharply with endogenous estradiol metabolism, where 16α-hydroxyestrone is a minor product, and catechol estrogens (2- and 4-hydroxyestrogens) dominate [2]. The 2,4-dibromo substitution blocks catechol formation and redirects hydroxylation to the C-16 position, creating a unique metabolite profile that is not observed with non-halogenated estrogens.

Xenobiotic metabolism Steroid biochemistry Tumor imaging tracers

Covalent Estrogen Receptor Binding: Irreversible Engagement Distinguishes 16α-Hydroxy Scaffold from Reversible Metabolites

The 16α-hydroxyestrone pharmacophore, which is preserved in 2,4-dibromo-16a-hydroxyestrone, binds covalently and irreversibly to the estrogen receptor (ER), a property not shared by reversible estrogen metabolites such as 2-hydroxyestrone or estradiol itself [1]. While 16α-hydroxyestrone exhibits low reversible binding affinity (2.8-3% of estradiol) [2], the covalent bond formation leads to prolonged ER activation and failure to down-regulate the receptor, resulting in sustained estrogenic signaling [3]. This contrasts with 2-hydroxyestrone, which binds reversibly and exhibits antiestrogenic properties in the presence of potent estrogens [4].

Estrogen receptor pharmacology Ligand-receptor kinetics Breast cancer cell biology

Inhibition of Estrogen 2-Hydroxylase: Bromoestrogen Class Effects with ED50 ~1 μM in MCF-7 Cells

Bromoestrogens, including 2,4-dibromoestradiol (the parent compound of 2,4-dibromo-16a-hydroxyestrone), act as effective inhibitors of estrogen 2-hydroxylase, the enzyme responsible for catechol estrogen formation. In MCF-7 human breast cancer cells, 2,4-dibromoestradiol blocks estrogen 2-hydroxylase with an ED50 of approximately 1 μM [1]. This inhibitory potency is comparable to that of 2-bromoestradiol and 4-bromoestradiol [2]. Notably, these bromoestrogens bind poorly to the estrogen receptor and do not exhibit estrogenic effects at concentrations up to 1 μM, distinguishing them from estrogenic metabolites like 16α-hydroxyestrone [3].

Catechol estrogen biosynthesis Cytochrome P450 inhibition Breast cancer metabolism

Metabolic Stability: 2,4-Dibromo Substitution Blocks Catechol Formation and 15α-Hydroxylation, Eliminating Sex-Selective Metabolism

The 2,4-dibromo substitution on the estrogen A-ring confers metabolic stability by blocking two major oxidative pathways: catechol estrogen formation (2- and 4-hydroxylation) and male-specific 15α-hydroxylation [1]. In rat studies, 2,4-dibromoestradiol metabolism showed no detectable products of oxidative or reductive debromination, and the sexual differentiation of estradiol oxidative metabolism was abolished [2]. Specifically, in female rats, hydroxylation was redirected from C-2 to C-16, while in males, the major 15α-hydroxylation pathway was blocked. This contrasts with endogenous estradiol, which undergoes extensive catechol formation and exhibits pronounced sex-dependent metabolic profiles [3].

Steroid metabolism Xenobiotic detoxification Sexual dimorphism in drug metabolism

Differential Estrogenic Potency: 16α-Hydroxyestrone Exhibits Prolonged In Vivo Effects Despite Low ER Affinity

In vivo studies in rats demonstrate that 16α-hydroxyestrone, the non-brominated scaffold of 2,4-dibromo-16a-hydroxyestrone, produces prolonged estrogenic effects despite its low ER binding affinity (3% of estradiol) [1]. In male castrate rats, lordosis behavior stimulated by 16α-hydroxyestrone was maintained at maximal levels for 6 days following pump removal, whereas estradiol- and estriol-stimulated behavior fell to baseline rapidly [2]. This prolonged activation is attributed to covalent, non-dissociable ER binding. In contrast, estradiol and estriol, which bind reversibly, show rapid decay of behavioral effects upon withdrawal [3].

Estrogen receptor signaling In vivo estrogenicity Behavioral neuroendocrinology

Optimal Research and Industrial Applications for 2,4-Dibromo-16a-hydroxyestrone Based on Quantitative Differentiation Evidence


Metabolite Identification and Quantification in 2,4-Dibromoestradiol Tracer Studies

2,4-Dibromo-16a-hydroxyestrone is the primary biliary metabolite of 2,4-dibromoestradiol, accounting for ~30% of the metabolized fraction in rat models [1]. Researchers developing 2,4-DBE2-based imaging agents for tumor detection must quantify this metabolite to accurately model tracer biodistribution and clearance. Analytical standards of 2,4-dibromo-16a-hydroxyestrone are essential for HPLC method validation and metabolite identification in biological samples. Non-brominated 16α-hydroxyestrone cannot serve as a surrogate due to different chromatographic retention times and lack of bromine for detection.

Sustained Estrogen Receptor Activation Studies

The 16α-hydroxyestrone scaffold confers covalent, irreversible binding to the estrogen receptor, resulting in prolonged ER activation that persists for days after ligand withdrawal in vivo [1]. This property makes 2,4-dibromo-16a-hydroxyestrone a valuable tool for investigating the cellular consequences of sustained vs. transient ER signaling. Experiments requiring stable, long-term ER engagement without continuous perfusion can leverage this compound, whereas reversible ligands like estradiol or 2-hydroxyestrone would require constant presence to maintain activation.

Estrogen 2-Hydroxylase Inhibition Studies

As a member of the bromoestrogen class, 2,4-dibromo-16a-hydroxyestrone (or its parent compound 2,4-dibromoestradiol) can be employed to inhibit estrogen 2-hydroxylase (ED50 ~1 μM) in cell culture systems [1]. This application is particularly relevant for studies investigating the role of catechol estrogens in breast cancer cell proliferation or genotoxicity. The bromoestrogens offer a selective tool to block catechol formation without activating ER-mediated transcription at concentrations ≤1 μM, distinguishing them from estrogenic metabolites like 16α-hydroxyestrone which stimulate proliferation [2].

Xenobiotic Metabolism and Sexual Dimorphism Research

The 2,4-dibromo substitution on the estrogen A-ring completely blocks catechol estrogen formation and male-specific 15α-hydroxylation, eliminating the sexual differentiation of estradiol metabolism observed in rats [1]. This compound thus serves as a probe to study the regulation and substrate specificity of cytochrome P450 isoforms involved in steroid hydroxylation. Unlike endogenous estradiol, which shows pronounced sex-dependent metabolite profiles, 2,4-dibromo-16a-hydroxyestrone provides a consistent metabolic fate across sexes, enabling controlled studies of xenobiotic processing pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromo-16a-hydroxyestrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.